molecular formula C14H21NO3 B558460 N-Boc-D-phenylalaninol CAS No. 106454-69-7

N-Boc-D-phenylalaninol

Cat. No. B558460
CAS RN: 106454-69-7
M. Wt: 251.32 g/mol
InChI Key: LDKDMDVMMCXTMO-GFCCVEGCSA-N
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Description

N-Boc-D-phenylalaninol is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 . It is a white to light yellow crystal powder . It is used as a protected D-Phenylalaninol, an intermediate in the preparation of (S)-Amphetamine .


Synthesis Analysis

The synthesis of N-Boc-D-phenylalaninol involves Boc solid-phase peptide synthesis . The linear formula of the compound is C6H5CH2CH [NHCO2C (CH3)3]CH2OH .


Molecular Structure Analysis

The molecular structure of N-Boc-D-phenylalaninol consists of a phenyl group (C6H5), a methylene group (CH2), a carbon atom ©, a carbonyl group (C=O), a tert-butyl group (C(CH3)3), and a hydroxyl group (OH) .


Chemical Reactions Analysis

The chemical reactions involving N-Boc-D-phenylalaninol are typically associated with its use as a protecting group in peptide synthesis . The Boc group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

N-Boc-D-phenylalaninol has a melting point of 95-98 °C and a boiling point of 394.48°C . Its density is estimated to be 1.0696, and it has a refractive index of 1.5280 . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

1. Native Chemical Ligation and Synthesis

N-Boc-D-phenylalaninol plays a pivotal role in native chemical ligation, a method crucial for peptide synthesis. For instance, the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables ligation at phenylalanine sites. This method is notably used in the synthesis of complex peptides like LYRAMFRANK (Crich & Banerjee, 2007).

2. Photoactivatable Analogs for Biochemical Studies

The Boc-protected derivative of phenylalanine, such as L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, is used in biochemical research. It's instrumental in studying the mischarging of tRNA, providing insights into protein synthesis mechanisms (Baldini et al., 1988).

3. Development of Phosphotyrosyl Mimetics

N-Boc-D-phenylalaninol derivatives are significant in the synthesis of conformationally-constrained phosphotyrosyl mimetics. These mimetics are crucial for studying cellular signal transduction processes (Oishi et al., 2004).

4. Radioiodination for Peptide Synthesis

N-Boc-D-phenylalaninol is used in the preparation of radioiodinated phenylalanine derivatives, which are essential for peptide synthesis. This application is crucial in the field of radiopharmaceuticals (Wilbur et al., 1993).

5. Asymmetric Hydrogenation in Pharmaceutical Synthesis

The compound finds use in the asymmetric hydrogenation of amino acids, important for the production of pharmaceutical intermediates. This process was employed in the large-scale synthesis of an N-BOC d-phenylalanine pharmaceutical intermediate (Fox et al., 2011).

6. Synthesis of Aminomethyl Derivatives

N-Boc-4-Aminomethyl-L-phenylalanine is synthesized from N-Boc-4-Iodophenylalanine, showing the versatility of N-Boc-D-phenylalaninol in creating different amino acid derivatives (Hartman & Halczenko, 1991).

7. Biohybrid Coupling Reactions

N-Boc-D-phenylalaninol is also important in biohybrid coupling reactions. For example, the synthesis of the N-(2-seleninatoethyl) amide of N-Boc-phenylalanine is used in coupling reactions with thiouridine and glutathione, demonstrating its potential in biochemical research (Abdo, Sun, & Knapp, 2013).

Safety and Hazards

N-Boc-D-phenylalaninol is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

While specific future directions for N-Boc-D-phenylalaninol are not detailed in the search results, it’s worth noting that the compound is used as an intermediate in the preparation of (S)-Amphetamine . This suggests potential applications in the development of new pharmaceuticals.

Relevant Papers One relevant paper discusses the mild deprotection of the N-Boc group using oxalyl chloride . Another paper presents a sustainable and chemoselective N-Boc protection of amines in a biodegradable deep eutectic solvent .

properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKDMDVMMCXTMO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427108
Record name N-Boc-D-phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-D-phenylalaninol

CAS RN

106454-69-7
Record name N-Boc-D-phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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